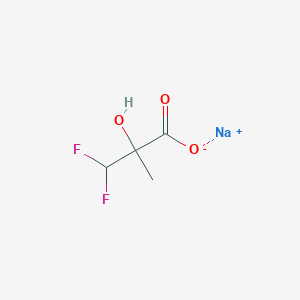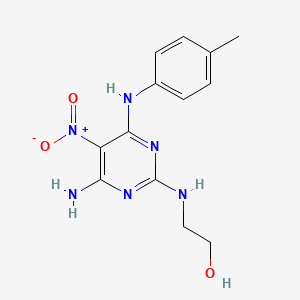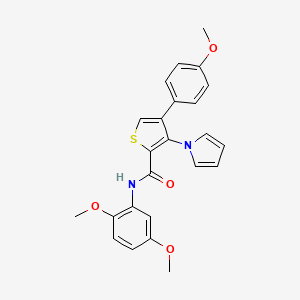
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures, including etherification, oximation, and Beckmann rearrangement, starting from specific precursors such as rotenone and dimethyloxosulphonium methylide. These methods highlight the complexity and precision required in synthetic chemistry to achieve targeted molecular architectures. For instance, a specific synthesis route was developed for an orally active CCR5 antagonist, showcasing the practical aspects of synthesizing complex molecules for potential therapeutic applications (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystal diffraction analysis. This analysis provides detailed insights into the crystallographic parameters, confirming the precise geometry of these molecules. For example, specific compounds exhibit triclinic crystal structures, with defined cell parameters and space groups, highlighting the diversity of molecular conformations achievable through organic synthesis (Xiaodong Chen et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds can be investigated through their interactions with metal ions to form complexes, as seen in the synthesis of novel organic ligands and their metal complexes. These studies provide insights into the ligand coordination and electronic structures, contributing to our understanding of their chemical behavior and potential applications in catalysis or material science (K. A. Myannik et al., 2018).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, can be deduced from the synthesis and characterization of related compounds. These properties are crucial for determining the suitability of compounds for various applications, from pharmaceuticals to materials science. For instance, the thermal stability of specific compounds up to certain temperatures indicates their potential use in applications requiring high thermal resistance (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups, can be explored through the synthesis of diverse derivatives. This exploration aids in understanding the versatility and functionalization potential of the core structure. For example, the synthesis of various derivatives demonstrates the compound's capacity to undergo transformations, paving the way for the development of novel compounds with tailored properties (A. Saeed & Aliya Ibrar, 2011).
Wirkmechanismus
Target of action
The compound contains a chromene moiety . Chromenes are a significant class of heterocyclic compounds with versatile biological profiles, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic, and antituberculosis activities . The specific targets of this compound would depend on the exact structure and any modifications present.
Biochemical pathways
The compound also contains a tetrazole moiety, which is found in many bioactive compounds . Depending on the specific target of the compound, it could potentially affect a variety of biochemical pathways.
Eigenschaften
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-2-28-14-9-7-13(8-10-14)25-19(22-23-24-25)12-21-20(27)18-11-16(26)15-5-3-4-6-17(15)29-18/h3-11H,2,12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUICOICLEGDFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)







![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)